Iodoacetone Delivers 71% Higher Reaction Yield than Bromoacetone in Cyclic Acetonylphosphonate Synthesis
In the reaction of cyclic silyl phosphites with haloacetones to produce acetonylphosphonates, iodoacetone demonstrates substantially superior performance relative to bromoacetone [1]. The direct comparison is quantitative and derived from identical reaction conditions.
| Evidence Dimension | Isolated product yield |
|---|---|
| Target Compound Data | 41% yield (iodoacetone) |
| Comparator Or Baseline | 24% yield (bromoacetone) |
| Quantified Difference | 71% relative increase in yield (absolute difference of 17 percentage points) |
| Conditions | Reaction of 2-trimethylsilyloxy-1,3,2-dioxaphosphorinane (2a) with iodoacetone (3c) or bromoacetone (3b) in propylene oxide as trimethylsilyl halide scavenger |
Why This Matters
Higher reaction yield directly translates to lower reagent consumption, reduced waste, and improved process economics for procurement decisions involving kilogram-scale synthesis.
- [1] Sakaki, J.; Kato, T.; Ishihara, T. Reaction of Cyclic Silyl Phosphites with Haloacetones. Chem. Pharm. Bull. 1988, 36, 1135-1140. View Source
